4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid
CAS No.:
Cat. No.: VC17685077
Molecular Formula: C8H7ClO4S2
Molecular Weight: 266.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClO4S2 |
|---|---|
| Molecular Weight | 266.7 g/mol |
| IUPAC Name | 4-chlorosulfonyl-3-methylsulfanylbenzoic acid |
| Standard InChI | InChI=1S/C8H7ClO4S2/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) |
| Standard InChI Key | LVQWPWPSADYVBE-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methylsulfanyl and chlorosulfonyl groups. The -NMR spectrum typically shows a singlet for the protons at ~2.5 ppm, while aromatic protons resonate between 7.5–8.5 ppm, split due to coupling with adjacent substituents. In -NMR, the carbonyl carbon of the carboxylic acid appears near 170 ppm, with sulfonyl carbons observed between 50–60 ppm. Infrared (IR) spectroscopy confirms the presence of (asymmetric stretch ~1370 cm, symmetric stretch ~1170 cm) and (O–H stretch ~2500–3000 cm, C=O stretch ~1700 cm).
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via chlorosulfonation of 3-(methylsulfanyl)benzoic acid using chlorosulfonyl chloride () under anhydrous conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorosulfonyl group replaces a hydrogen atom at the para position relative to the carboxylic acid group.
Reaction Scheme:
Key parameters:
-
Solvent: Dichloromethane (DCM) or chloroform to stabilize reactive intermediates.
-
Temperature: 0–5°C to minimize side reactions such as polysubstitution.
-
Stoichiometry: Excess chlorosulfonyl chloride (1.5–2.0 equivalents) ensures complete conversion.
The crude product is purified via recrystallization from ethanol/water mixtures, yielding >75% pure material.
Industrial Production Considerations
Scaling up the synthesis requires addressing exothermicity and byproduct formation. Continuous flow reactors are employed to maintain low temperatures and improve heat dissipation. Post-synthesis, high-performance liquid chromatography (HPLC) ensures batch consistency, with acceptance criteria requiring ≥98% purity for pharmaceutical intermediates.
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The chlorosulfonyl group () serves as a prime site for nucleophilic attack. Common reactions include:
-
Aminolysis: Reaction with amines () produces sulfonamides, a critical class of antimicrobial agents:
Yields exceed 85% when using tertiary amines as HCl scavengers.
-
Hydrolysis: Controlled hydrolysis in aqueous base generates sulfonic acids:
Medicinal Chemistry Applications
The compound’s dual functionality enables its use in prodrug design. For example, coupling the carboxylic acid with alcohols via ester linkages creates bioreversible derivatives, enhancing membrane permeability. Subsequent enzymatic hydrolysis regenerates the active acid in vivo.
Table 2: Potential Derivatives and Their Applications
| Derivative Type | Target Application | Biological Activity |
|---|---|---|
| Sulfonamide | Antibacterial agents | Inhibition of dihydropteroate synthase |
| Ester prodrug | Anti-inflammatory drugs | COX-2 inhibition |
| Sulfonic acid | Kinase inhibitors | ATP-binding site competition |
Analytical Characterization
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry in negative ion mode reveals a deprotonated molecular ion at m/z 265.9, consistent with the molecular weight of 266.7 g/mol. Fragmentation patterns show losses of (135 Da) and (44 Da), aiding structural confirmation.
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 50:50 acetonitrile/water + 0.1% formic acid) elutes the compound at 6.8 minutes, with a symmetry factor of 1.2, indicating minimal tailing. This method is critical for purity assessment in quality control workflows.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume